Sodium cyanate

Description

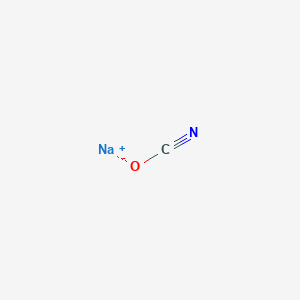

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

917-61-3 |

|---|---|

Molecular Formula |

CHNNaO |

Molecular Weight |

66.015 g/mol |

IUPAC Name |

sodium;cyanate |

InChI |

InChI=1S/CHNO.Na/c2-1-3;/h3H; |

InChI Key |

VXCSPBPIGBJXJR-UHFFFAOYSA-N |

SMILES |

C(#N)[O-].[Na+] |

Isomeric SMILES |

C(#N)[O-].[Na+] |

Canonical SMILES |

C(#N)O.[Na] |

Other CAS No. |

917-61-3 |

Pictograms |

Irritant |

Synonyms |

CyanicAcid, Sodium Salt ; Sodium Cyanate; Sodium Cyanate (NaOCN); Sodium Isocyanate; Zassol |

Origin of Product |

United States |

Synthesis and Preparation Methodologies for Research Applications

Industrial and Laboratory Scale Synthesis Approaches

The most common methods for producing sodium cyanate (B1221674) on both large industrial and smaller laboratory scales involve high-temperature reactions with readily available precursors or the oxidation of cyanide salts.

Calcination and Urea-Based Routes

2CO(NH₂)₂ + Na₂CO₃ → 2NaOCN + 2NH₃ + CO₂ + H₂O

The reaction progresses through several stages, including the formation of sodium allophanate (B1242929) as an intermediate at temperatures between 100-120°C. fishersci.no As the temperature increases to 130-180°C, the sodium allophanate converts into sodium cyanate. fishersci.no For a continuous process, a molar ratio of approximately 2.3 moles of urea (B33335) per mole of soda ash is heated to fusion at temperatures ranging from 525 to 650°C, with a very short reaction time of no more than four minutes to prevent decomposition of the product. fishersci.co.uk While this method is efficient for large-scale production, the resulting this compound often contains unreacted sodium carbonate and may require further purification. ereztech.comfishersci.co.uk

Oxidation of Sodium Cyanide

In a laboratory setting, this compound can be prepared by the oxidation of an aqueous solution of sodium cyanide (NaCN). wikipedia.orgnih.gov This method typically employs a mild oxidizing agent, such as lead(II) oxide or hydrogen peroxide, under controlled pH conditions. nih.gov The reaction with lead oxide is represented as:

NaCN + PbO → NaOCN + Pb

While this method avoids the high temperatures of the urea-based route, it requires careful handling due to the high toxicity of the cyanide precursor. nih.gov The yields are generally moderate, and the process is not typically employed for commercial-scale production. wikipedia.org Other known, but less common, oxidation methods include electrolytic oxidation using specific anodes or oxidation with hypochlorite. wikipedia.orgfishersci.co.uk

Cyanogen (B1215507) and Sodium Hydroxide (B78521) Reactions

A notable method for producing high-purity this compound involves the reaction of cyanogen gas ((CN)₂) with a concentrated aqueous solution of sodium hydroxide. nih.govwikipedia.org In this process, cyanogen is bubbled through a sodium hydroxide solution with a concentration preferably between 35% and 40%. wikipedia.org This reaction precipitates this compound while sodium cyanide, an equimolar byproduct, remains dissolved in the solution. nih.govwikipedia.org

(CN)₂ + 2NaOH → NaOCN + NaCN + H₂O

This process is advantageous as it can be carried out at near-normal temperatures (0-50°C) and yields a product with purity exceeding 99%. wikipedia.org The selective precipitation of this compound simplifies separation, and the sodium cyanide byproduct is a valuable chemical in its own right. wikipedia.org

Table 1: Comparison of Common Synthesis Methods

| Method | Reactants | Conditions | Typical Yield | Purity | Scale |

|---|---|---|---|---|---|

| Urea-Based Calcination | Urea, Sodium Carbonate | 140-650°C | >85% nih.gov | 85-95% fishersci.co.uk | Industrial |

| Sodium Cyanide Oxidation | Sodium Cyanide, Lead Oxide | Aqueous, Room Temp. | 70-80% nih.gov | Moderate | Laboratory |

| Cyanogen Reaction | Cyanogen, Sodium Hydroxide | 0-50°C, 35-40% NaOH | 62-98% nih.govwikipedia.org | >99% nih.govwikipedia.org | High-Purity Batches |

Advanced Methodologies for High Purity this compound

For research applications demanding exceptional purity and minimal by-products, more advanced synthetic strategies have been developed. These methods focus on preventing the formation of common impurities like carbonates.

Isomeric Transformation from Urea

A highly effective method for preparing pure this compound is based on the isomeric transformation of urea to ammonium (B1175870) cyanate under anhydrous conditions. fishersci.at In aqueous solutions, urea exists in equilibrium with ammonium cyanate, but the formation of cyanate is often accompanied by hydrolysis, leading to carbonate impurities. fishersci.at

To circumvent this, the reaction is conducted in a non-aqueous solvent, such as dry butanol. fishersci.atfishersci.ie Sodium metal is first dissolved in butanol to form sodium butoxide. Urea is then added, and the mixture is refluxed. fishersci.at The urea isomerizes to ammonium cyanate, which then reacts with the sodium butoxide. fishersci.ie

CO(NH₂)₂ ⇌ NH₄CNO NH₄CNO + NaOBu → NaOCN(s) + NH₃ + BuOH

Because this compound is almost insoluble in butanol, it precipitates from the solution as a pure, white crystalline powder, while the ammonia (B1221849) gas evolves. fishersci.at This method can produce this compound in nearly theoretical yields (97-99%) and free from the carbonate and cyanide impurities often found in products from other routes. fishersci.at

Purification Techniques in Synthetic Protocols

Regardless of the synthetic route, purification is often a necessary step to achieve the desired quality for research applications. The choice of purification technique depends on the primary impurities present.

Recrystallization: For this compound produced by calcination, which often contains sodium carbonate, recrystallization from water can yield a pure product, although significant losses (up to 66%) can occur due to the material's solubility. fishersci.ie Recrystallization from aqueous ethanol (B145695) is also an effective technique. nih.govfishersci.be

Solvent Washing: When this compound is contaminated with sodium cyanide, as in the cyanogen-NaOH reaction, washing the product with methanol (B129727) can effectively remove the more soluble cyanide impurity. wikipedia.org

Ammonia Extraction: In the urea-sodium carbonate method, ammonium carbonate is a significant byproduct. A procedure to obtain high-purity this compound involves extracting the crude product with liquid ammonia, in which this compound is less soluble than the ammonium carbonate byproduct. wikipedia.org

A specific method for purifying this compound from sodium carbonate impurity involves controlled washing with water. By carefully managing the ratio of the solid mixture to water and the contact time, the more soluble sodium carbonate can be washed away, increasing the purity of the final this compound product. ereztech.com

Optimization of Reaction Parameters in Synthesis

The efficiency, purity, and yield of this compound synthesis are critically dependent on the careful optimization of various reaction parameters. Research into different synthetic routes has identified key variables that must be controlled to achieve desired outcomes, primarily focusing on temperature, reactant molar ratios, reaction time, and the choice of solvent or medium.

One of the common methods for synthesizing this compound involves the reaction of urea with sodium carbonate. Studies have systematically investigated the influence of several factors on this process to maximize product purity and yield. researchgate.net Optimal conditions have been identified through detailed experimentation, highlighting the interplay between solvent composition, reactant stoichiometry, temperature, and reaction duration. For instance, a specific study found that using a mixed solvent system of N,N-dimethylformamide (DMF) and toluene, with a material to solvent ratio of 1:5:1 (m(materials):m(DMF):m(toluene)), is highly effective. researchgate.net The molar ratio of the reactants is also a critical factor, with an optimal ratio of sodium carbonate to urea established at 1:2.6. researchgate.net Under these conditions, a reaction temperature of 140°C and a reaction time of 13 hours were found to produce this compound with a purity of 98.7% and a yield of 99.2%. researchgate.net

Another approach involves a high-temperature continuous process, also using urea and soda ash (sodium carbonate). google.com In this method, the reactants are heated to a fused state to promote the reaction. google.com Research indicates that excellent yields, potentially exceeding 90%, can be achieved. google.com However, this process is highly sensitive to both temperature and reaction time. The optimal temperature range for the fused state is between 525°C and 650°C. google.com A crucial parameter is limiting the time the reactants spend in the fused state to no more than four minutes. google.com Prolonged exposure to these high temperatures leads to the decomposition of the this compound product, which significantly reduces the yield. google.com Studies on the thermal stability of this compound confirm that it begins to decompose above 627°C in air. researchgate.net The ideal molar ratio for this fusion process is approximately 2 to 2.6 moles of urea per mole of sodium carbonate. google.com

Table 1: Optimized Parameters for this compound Synthesis from Urea and Sodium Carbonate

| Parameter | Method 1: Solvent-Based researchgate.net | Method 2: High-Temperature Fusion google.com |

|---|---|---|

| Reactants | Sodium Carbonate, Urea | Sodium Carbonate (Soda Ash), Urea |

| Molar Ratio (Na₂CO₃:Urea) | 1:2.6 | 1:2.0 - 1:2.6 |

| Solvent | N,N-dimethylformamide & Toluene | None (Fused State) |

| Temperature | 140°C | 525 - 650°C |

| Reaction Time | 13 hours | < 4 minutes |

| Purity | 98.7% | Not specified |

| Yield | 99.2% | > 90% |

A distinct synthesis route involves the reaction of cyanogen with a concentrated aqueous solution of sodium hydroxide. google.com This method produces both this compound and sodium cyanide. google.com The optimization of this process hinges on the concentration of the sodium hydroxide solution and the reaction temperature. The key to obtaining high-purity this compound lies in leveraging the difference in solubility between this compound and sodium cyanide in the reaction medium, which allows for the selective precipitation of the desired product. google.com

The preferred concentration for the aqueous sodium hydroxide solution is between 35% and 40% by weight, with an optimal concentration identified at 37.2%. google.com Using concentrations below 35% can lead to the undesirable co-precipitation of sodium cyanide, reducing the purity of the final product. Conversely, concentrations above 40% result in a highly viscous solution that impedes proper mixing. The reaction temperature is also critical; it should be maintained below 50°C to prevent the hydrolysis of the this compound product. google.com The ideal temperature range for industrial applications is between 0°C and 50°C. google.com Following this optimized process allows for the production of this compound with a purity exceeding 99% and yields reported between 62.8% and 81.5%. google.com

Table 2: Optimized Parameters for this compound Synthesis from Cyanogen and Sodium Hydroxide

Chemical Reactivity and Mechanistic Investigations of Sodium Cyanate

Hydrolytic Pathways and Kinetics

The hydrolytic decomposition of sodium cyanate (B1221674) is a key aspect of its chemical behavior, particularly in aqueous environments. The process involves the breakdown of the cyanate ion into simpler, more stable compounds, with kinetics that are highly dependent on the solution's pH.

Kinetic investigations have shown that the rate of alkaline hydrolysis of sodium cyanate is notably independent of the hydroxide (B78521) ion [OH⁻] concentration. niscpr.res.inniscpr.res.in The reaction is considered a simple pseudo-first-order reaction where the rate-determining step is the addition of a water molecule to the cyanate ion. niscpr.res.in This initial step forms an unstable carbamic acid intermediate, which then rapidly decomposes.

The process is complex and can involve several intermediates. cdnsciencepub.com The cyanate ion first hydrolyzes to form ammonium (B1175870) (NH₄⁺) and carbonate. cdnsciencepub.com This is followed by a series of reactions, including the potential formation of urea (B33335), particularly if ammonium ions are present in sufficient concentration. cdnsciencepub.comjournals.co.za Under acidic or neutral conditions (pH below 10), the hydrolysis can also lead to the formation of hydrogen cyanide (HCN). journals.co.zawikipedia.org Cyanic acid (HOCN) is understood to be a key intermediate in these pathways, generated in situ, which then participates in further reactions. The hydrolysis of sodium cyanide, a related compound, is also known to produce ammonia (B1221849). acs.org

Pseudo-First Order Kinetics of Alkaline Hydrolysis

Carbonylation Reactions with Nitrogenous Compounds

This compound serves as an effective and non-toxic carbonylating agent for the synthesis of various heterocyclic compounds, reacting with nitrogen-containing molecules like aniline (B41778) derivatives.

A significant application of this compound is in the synthesis of benzazole-2-ones, which are core structures in many pharmaceutically active molecules. This transformation is achieved by reacting various aniline derivatives (such as 1,2-diaminobenzenes) with this compound, typically in an aqueous medium under metal- and ligand-free conditions. The reaction proceeds smoothly to afford the corresponding benzimidazolones in high to excellent yields.

The table below presents data on the synthesis of various benzimidazolone derivatives from the reaction of 1,2-diaminobenzenes with this compound in water, demonstrating the scope of the reaction.

Table 1: Synthesis of Benzimidazolones from 1,2-Diaminobenzenes and this compound

Data sourced from Vessally, E., et al. (2020).

| Entry | Substrate (1,2-Diaminobenzene derivative) | Product (Benzimidazolone) | Yield (%) |

|---|---|---|---|

| 1 | 1,2-Diaminobenzene | 1,3-Dihydro-2H-benzimidazol-2-one | 93 |

| 2 | 4-Methyl-1,2-diaminobenzene | 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one | 90 |

| 3 | 4-Chloro-1,2-diaminobenzene | 5-Chloro-1,3-dihydro-2H-benzimidazol-2-one | 85 |

| 4 | 4,5-Dimethyl-1,2-diaminobenzene | 5,6-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one | 81 |

The mechanism for the formation of benzazole-2-ones from anilines and this compound is proposed to proceed through a key intermediate. The first step involves the generation of cyanic acid (HOCN) in situ from this compound in the aqueous solution. The amino group of the aniline derivative then performs a nucleophilic addition to the carbon atom of the cyanic acid. This addition reaction results in the formation of a urea derivative as an intermediate. This step is crucial as it incorporates the carbonyl group necessary for the subsequent cyclization.

Following the formation of the urea intermediate, the reaction proceeds via an intramolecular cyclization. A second nucleophilic group on the aniline derivative (such as the second amino group in a 1,2-diaminobenzene) attacks the carbonyl carbon of the newly formed urea moiety. chemrevlett.com This intramolecular nucleophilic addition leads to the formation of the five-membered heterocyclic ring characteristic of benzazole-2-ones, with the concurrent elimination of an ammonia molecule. This final step completes the synthesis of the stable benzazole-2-one framework.

Proposed Urea Intermediate Formation

Synthesis of Carbamates via Isocyanic Acid Intermediates

The reaction of this compound with alcohols and phenols in the presence of an acid catalyst provides a direct route to N-unsubstituted carbamates. This transformation proceeds through the in situ generation of a highly reactive isocyanic acid intermediate. An efficient and environmentally conscious approach involves a solvent-free methodology where the reactants are combined to produce primary carbamates in high yields and purity. tubitak.gov.trbanglajol.infobanglajol.info This method is applicable to a wide range of substrates, including primary, secondary, tertiary, allylic, and benzylic alcohols, as well as phenols. tubitak.gov.trarkat-usa.org

Trichloroacetic acid (TCA) plays a crucial role as a proton source for the conversion of this compound into isocyanic acid (HNCO). banglajol.infobanglajol.info The reaction is typically initiated by mixing the alcohol or phenol (B47542) with trichloroacetic acid, followed by the addition of this compound. tubitak.gov.tr The first step in the proposed mechanism is the reaction between this compound and TCA, which generates isocyanic acid and sodium trichloroacetate. tubitak.gov.trbanglajol.info

This in situ generation is critical because free isocyanic acid is unstable. google.comgoogle.com Using TCA provides a convenient and effective way to produce the necessary reactive intermediate directly within the reaction mixture. banglajol.info The process can be performed under solvent-free conditions, which is advantageous from a green chemistry perspective, avoiding the use of toxic and environmentally harmful solvents like benzene (B151609) or methylene (B1212753) chloride. tubitak.gov.trbanglajol.info

Once isocyanic acid is formed, the reaction mechanism proceeds through its protonation by another molecule of trichloroacetic acid, creating a more electrophilic intermediate. tubitak.gov.trbanglajol.info The final step involves the nucleophilic attack of the hydroxyl group from an alcohol or phenol on the carbonyl carbon of this activated intermediate. tubitak.gov.trbanglajol.infoarkat-usa.org This attack leads to the formation of the corresponding primary carbamate (B1207046). tubitak.gov.tr

The general mechanism is depicted as follows:

Generation of Isocyanic Acid: NaOCN + Cl₃CCOOH → HNCO + Cl₃CCOONa

Protonation of Isocyanic Acid: HNCO + Cl₃CCOOH → [H₂NCO]⁺ + Cl₃CCOO⁻

Nucleophilic Attack: ROH + [H₂NCO]⁺ → R-OC(O)NH₂ + H⁺

This method successfully converts a variety of alcohols and phenols into their carbamates. tubitak.gov.tr However, the nucleophilicity of the hydroxyl group is a key factor. Phenols bearing strong electron-withdrawing groups exhibit reduced nucleophilicity of the phenolic oxygen, which can lead to lower yields as their ability to attack the isocyanic acid intermediate is diminished. arkat-usa.org In contrast, a broad range of primary, secondary, and tertiary alcohols, as well as phenols with electron-donating or weakly withdrawing groups, are smoothly converted to their respective carbamates in good to excellent yields. tubitak.gov.trarkat-usa.org

Table 1: Synthesis of Primary Carbamates from Various Alcohols and Phenols using this compound and Trichloroacetic Acid tubitak.gov.tr

| Entry | Alcohol/Phenol Substrate | Product | Yield (%) |

| 1 | (-)-Menthol | (-)-Menthyl carbamate | 90 |

| 2 | 1-Adamantanol | 1-Adamantyl carbamate | 85 |

| 3 | Benzyl alcohol | Benzyl carbamate | 95 |

| 4 | Cinnamyl alcohol | Cinnamyl carbamate | 93 |

| 5 | Phenol | Phenyl carbamate | 87 |

| 6 | 2-Naphthol | 2-Naphthyl carbamate | 90 |

| 7 | 4-Methoxyphenol | 4-Methoxyphenyl carbamate | 85 |

| 8 | 3-Methylphenol | 3-Methylphenyl carbamate | 83 |

| 9 | 4-Bromophenol | 4-Bromophenyl carbamate | 55 |

Role of Trichloroacetic Acid in Isocyanic Acid Generation

Transition Metal-Catalyzed Transformations

Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as a valuable NCO-synthon in palladium-catalyzed cross-coupling reactions, providing a practical and safer alternative to hazardous reagents like phosgene (B1210022) or azides for the synthesis of aryl isocyanates and their derivatives. nih.govorganic-chemistry.org This methodology enables the efficient coupling of aryl chlorides and triflates with the cyanate anion. nih.govmit.educapes.gov.bracs.org The reactions are tolerant of a wide range of functional groups and can be applied to various heterocyclic substrates. morressier.com

The palladium-catalyzed cross-coupling of aryl halides or triflates with this compound generates an aryl isocyanate intermediate. nih.govorganic-chemistry.org This versatile intermediate can be trapped in situ by adding a nucleophile, such as an amine, to produce unsymmetrical ureas in a one-pot synthesis. nih.govorganic-chemistry.orgmit.eduresearchgate.net This two-step, one-pot procedure is highly efficient for producing N,N'-disubstituted and N,N,N'-trisubstituted ureas. nih.govcapes.gov.br

The general sequence is:

Pd-catalyzed Coupling: Ar-X + NaOCN → [Pd catalyst] → Ar-NCO + NaX

In situ Trapping: Ar-NCO + R¹R²NH → Ar-NHC(O)NR¹R²

The choice of palladium catalyst and ligand is critical to prevent catalyst deactivation by the cyanate anion or the aryl isocyanate product. organic-chemistry.org Bulky biaryl phosphine (B1218219) ligands have been shown to be effective by shielding the active catalytic site. organic-chemistry.org The reaction conditions can be optimized; for instance, the addition of phenol has been found to expand the substrate scope to include more sterically hindered and heterocyclic partners. nih.govorganic-chemistry.org

Table 2: One-Pot Synthesis of Unsymmetrical Ureas via Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with this compound nih.gov

| Entry | Aryl Chloride (ArCl) | Amine | Product | Yield (%) |

| 1 | 4-Chloroanisole | Aniline | 1-(4-Methoxyphenyl)-3-phenylurea | 82 |

| 2 | 4-Chlorotoluene | 4-Fluoroaniline | 1-(4-Fluorophenyl)-3-(p-tolyl)urea | 85 |

| 3 | 1-Chloro-4-(trifluoromethyl)benzene | Benzylamine | 1-Benzyl-3-(4-(trifluoromethyl)phenyl)urea | 92 |

| 4 | 2-Chlorotoluene | Morpholine | 4-(o-Tolylcarbamoyl)morpholine | 78 |

| 5 | 3-Chloropyridine | 4-tert-Butylaniline | 1-(4-(tert-Butyl)phenyl)-3-(pyridin-3-yl)urea | 75 |

The catalytic cycle for the palladium-catalyzed cyanation of aryl halides generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netrsc.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form an arylpalladium(II) complex, [LₙPd(Ar)X]. rsc.org

Reductive Elimination: The final step is the reductive elimination of the aryl isocyanate (Ar-NCO) from the palladium complex, regenerating the active Pd(0) catalyst. nih.govresearchgate.net

Crucially, research has provided the first direct demonstration of reductive elimination from an isolated arylpalladium isocyanate complex to efficiently yield an aryl isocyanate. nih.govorganic-chemistry.orgmit.edu Heating a synthesized [(L)Pd(Ph)(NCO)] complex resulted in the formation of phenyl isocyanate, confirming the viability of this final step in the catalytic cycle. nih.govmit.edu This finding was significant as the ability of such complexes to undergo reductive elimination had not been previously reported. nih.gov

Formation of Aryl Isocyanates and Unsymmetrical Ureas

Rhodium-Catalyzed Asymmetric Ring-Opening Reactions

Rhodium catalysis has proven to be a powerful tool for the asymmetric ring-opening (ARO) of oxabicyclic alkenes, with this compound emerging as a novel and effective nucleophile in these transformations. This approach provides a direct route to valuable chiral molecules that are otherwise challenging to synthesize.

Generation of Chiral Oxazolidinone Scaffolds

A significant application of this compound in rhodium-catalyzed ARO reactions is the synthesis of chiral oxazolidinone scaffolds. nih.govacs.org These structural motifs are present in numerous biologically active compounds and are valuable intermediates in organic synthesis. The reaction proceeds through a domino sequence initiated by the rhodium(I)-catalyzed ARO of an oxabicyclic alkene with this compound. sci-hub.seresearchgate.net This is followed by an intramolecular cyclization, which generates the desired oxazolidinone product with high enantioselectivity and typically with trans stereochemistry. nih.govsci-hub.se

The reaction is effective for a range of oxabenzonorbornadiene derivatives. sci-hub.se The choice of solvent and catalyst system is crucial for achieving high yields and enantioselectivities. For instance, the use of a cationic rhodium catalyst in a mixture of 1,2-dichloroethane (B1671644) (DCE) and water has been shown to be effective. sci-hub.se

Detailed research findings have demonstrated the influence of various reaction parameters on the outcome.

Table 1: Influence of Reaction Conditions on the Synthesis of Chiral Oxazolidinones

| Entry | Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Oxabenzonorbornadiene | [Rh(COD)₂]OTf / (R,S)-PPF-PtBu₂ | DCE/H₂O (10:1) | Room Temp | 85 | 98 |

| 2 | 5-methoxy-oxabenzonorbornadiene | [Rh(COD)₂]OTf / (R,S)-PPF-PtBu₂ | DCE/H₂O (10:1) | Room Temp | 92 | 99 |

| 3 | 5-fluoro-oxabenzonorbornadiene | [Rh(COD)₂]OTf / (R,S)-PPF-PtBu₂ | DCE/H₂O (10:1) | 80 | 65 | 95 |

Data sourced from multiple studies. sci-hub.se

The enantiomeric excess (ee) is a measure of the stereoselectivity of the reaction, with higher values indicating a greater preference for one enantiomer over the other. As shown in the table, excellent enantioselectivities are often achieved. sci-hub.se However, electron-poor substrates, such as those with a nitro group, may lead to lower yields and enantioselectivities. nih.gov

Domino Asymmetric Ring-Opening/Cyclization Sequences

The rhodium-catalyzed reaction of oxabicyclic alkenes with this compound is a prime example of a domino, or cascade, reaction. researchgate.netbeilstein-journals.org This type of process, where multiple bond-forming events occur in a single synthetic operation, is highly efficient and atom-economical. researchgate.net The sequence begins with the asymmetric ring-opening of the oxabicyclic alkene by the cyanate nucleophile, which is facilitated by the rhodium catalyst. sci-hub.senih.gov

The proposed mechanism involves the coordination of the rhodium(I) complex to the double bond of the oxabicyclic alkene. This is followed by a nucleophilic attack of the cyanate anion, leading to the opening of the bicyclic system and the formation of an isocyanate intermediate. sci-hub.se This highly reactive intermediate then undergoes a subsequent intramolecular cyclization, where the hydroxyl group attacks the isocyanate moiety to form the stable five-membered oxazolidinone ring. sci-hub.sebeilstein-journals.org This domino process allows for the construction of complex chiral architecture from relatively simple starting materials in a single step. researchgate.netresearchgate.net

The reaction scope has been explored with various substituted oxabicyclic alkenes. nih.gov While electron-rich substrates generally perform well, limitations have been observed with certain substrate classes. For example, bridgehead-substituted and non-benzo-fused oxabicycles, as well as azabicyclic alkenes, have been reported to be unsuitable for this particular transformation under the investigated conditions. beilstein-journals.org

Table 2: Substrate Scope in the Domino Asymmetric Ring-Opening/Cyclization

| Entry | Substrate | Product Yield (%) | Product ee (%) |

|---|---|---|---|

| 1 | Oxabenzonorbornadiene | 85 | 98 |

| 2 | 5,8-dimethoxy-oxabenzonorbornadiene | 90 | 99 |

| 3 | N-phenyl-azabenzonorbornadiene | No reaction | - |

Data represents typical results from cited literature. sci-hub.sebeilstein-journals.org

The development of these rhodium-catalyzed domino reactions highlights the utility of this compound as a versatile and effective nucleophile in modern synthetic chemistry, enabling the efficient construction of valuable chiral heterocyclic scaffolds. nih.govresearchgate.net

Applications of Sodium Cyanate in Advanced Chemical Synthesis

Precursor in Polymer and Coating Development

Sodium cyanate (B1221674) serves as a fundamental precursor in the development of polymers and coatings, primarily through its ability to generate isocyanate intermediates. These isocyanates are pivotal in the synthesis of polyurethanes, a versatile class of polymers.

Isocyanates (R-N=C=O) are highly reactive intermediates essential for the production of polyurethane polymers. Sodium cyanate provides a direct and often safer route to these compounds compared to methods involving hazardous reagents like phosgene (B1210022). One established method involves the palladium-catalyzed cross-coupling of aryl chlorides and triflates with this compound to produce aryl isocyanates. google.com This transformation is significant because it allows for the formation of a C-N bond, converting readily available aryl halides directly into the valuable isocyanate functional group. google.com

Another pathway is the reaction of alkyl halides with an alkali metal cyanate, such as this compound, in the presence of a Lewis acid catalyst to yield alkyl isocyanates. google.com

Once formed, the isocyanate intermediates are not typically isolated but are reacted in situ with alcohols (or polyols) to form urethanes (or polyurethanes). The addition of the alcohol's hydroxyl group across the N=C bond of the isocyanate generates the carbamate (B1207046) linkage that defines the urethane (B1682113) structure. wikipedia.orgwikipedia.org This reaction is a cornerstone of the coatings and polymer industries, used to create a vast array of materials from flexible foams to durable, high-performance coatings. fishersci.co.uk

Building Block for Nitrogen-Containing Heterocycles

This compound is an effective building block for constructing nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals and biologically active compounds. Its ability to act as a nucleophile or a source of isocyanic acid is key to these syntheses.

Benzazole-2-ones, including important substructures like benzimidazolones and benzoxazolones, are found in numerous pharmaceutically active molecules. nih.gov A novel and environmentally friendly method utilizes this compound for the synthesis of these scaffolds. The process involves the reaction of ortho-substituted aniline (B41778) derivatives with this compound in water. nih.gov This metal-free and ligand-free approach proceeds in good to excellent yields and avoids the need for tedious chromatographic purification, as the products can be isolated by simple extraction and washing. nih.gov This method represents a green and practical route to a critical class of heterocyclic compounds. nih.gov

Chiral oxazolidinones are valuable scaffolds in asymmetric synthesis, famously used as chiral auxiliaries. This compound plays a crucial role as a novel nucleophile in a highly enantioselective method for their synthesis. uni.lu The process involves a rhodium(I)-catalyzed asymmetric ring-opening (ARO) of readily available oxabicyclic alkenes. uni.lursc.orgfishersci.ca In this domino reaction sequence, the cyanate anion attacks the substrate, leading to the formation of an isocyanate intermediate which then undergoes intramolecular cyclization. uni.luontosight.ai This yields the desired chiral oxazolidinone products with excellent enantioselectivities and well-defined stereocenters, demonstrating the utility of this compound in complex, stereocontrolled transformations. uni.lu

Benzazole-2-One Scaffolds

Reagent for Urea (B33335) and Carbamate Derivatives

This compound is a key reagent for the synthesis of urea and carbamate derivatives, which are important functional groups in medicinal chemistry and materials science.

Unsymmetrical N,N'-di- and N,N,N'-trisubstituted ureas are common motifs in biologically active compounds. google.com A highly efficient, one-pot protocol for their synthesis uses this compound in a palladium-catalyzed cross-coupling reaction. The process begins with the coupling of an aryl chloride or triflate with this compound to generate an aryl isocyanate intermediate. google.com This intermediate is not isolated but is subsequently treated in the same reaction vessel with a primary or secondary amine. google.com The nucleophilic addition of the amine to the isocyanate readily forms the corresponding unsymmetrical di- or trisubstituted urea. This method is valued for its broad functional group tolerance and for avoiding the use of toxic and hazardous reagents traditionally used for isocyanate synthesis.

Table 1: Selected Examples of Palladium-Catalyzed Synthesis of Unsymmetrical Ureas Using this compound This table presents data from a study on the one-pot, two-step synthesis of unsymmetrical ureas. Step 1 involves the formation of the aryl isocyanate from an aryl halide (ArX) and this compound (NaOCN), followed by Step 2, the addition of an amine (R¹R²NH) to yield the final urea product.

| Aryl Halide (Ar-X) | Amine (R¹R²NH) | Product | Yield (%) |

| 4-Chlorobenzonitrile | 4-Methoxyaniline | N-(4-cyanophenyl)-N'-(4-methoxyphenyl)urea | 93 |

| 4-Chlorotoluene | Aniline | N-(4-methylphenyl)-N'-phenylurea | 89 |

| 1-Chloro-4-nitrobenzene | Benzylamine | N-(4-nitrophenyl)-N'-benzylurea | 95 |

| 2-Chlorotoluene | Morpholine | 4-(2-methylphenyl)carbamoylmorpholine | 88 |

| 4-Chlorobenzonitrile | N-Methylaniline | N-(4-cyanophenyl)-N-methyl-N'-phenylurea | 91 |

Data sourced from research by Vinogradova, Fors, and Buchwald. google.com

Primary Carbamates in Organic Synthesis

This compound serves as a key reagent in the efficient synthesis of primary carbamates, which are important functional groups in pharmaceuticals, agrochemicals, and as protecting groups in organic synthesis. banglajol.inforesearchgate.net The reaction typically involves the treatment of an alcohol or phenol (B47542) with this compound in the presence of an acid. researchgate.nettubitak.gov.tr This method provides a valuable alternative to traditional routes that often employ hazardous reagents like phosgene. researchgate.nettubitak.gov.tr

A significant advancement in this area is the development of solvent-free, or "green chemistry," protocols. banglajol.infotubitak.gov.tr These methods are advantageous due to reduced pollution, lower costs, and simpler processing and handling. tubitak.gov.tr The reaction can be effectively carried out by grinding the reactants together, with the necessary activation energy provided by the friction of the molecules in the solid phase. arkat-usa.org

The general mechanism for this transformation begins with the reaction of this compound with an acid to generate isocyanic acid in situ. banglajol.infotubitak.gov.tr A proton from the acid then adds to the nitrogen atom of isocyanic acid, forming a reactive intermediate. banglajol.infotubitak.gov.tr Finally, a nucleophilic attack by the hydroxyl group of an alcohol or phenol on the carbon atom of this intermediate leads to the formation of the primary carbamate. banglajol.infotubitak.gov.tr

Various acids have been successfully employed as catalysts in this synthesis, including trichloroacetic acid (TCA), silica (B1680970) sulfuric acid, and aluminum hydrogen sulfate (B86663). banglajol.infoarkat-usa.orgsharif.edu Research has shown that primary, secondary, tertiary, allylic, and benzylic alcohols, as well as phenols, can be smoothly converted to their corresponding carbamates using these methods. tubitak.gov.trarkat-usa.org For instance, a solvent-free method using this compound and TCA at 55°C produces primary carbamates in high yields and purity. banglajol.info Similarly, using silica sulfuric acid as a catalyst allows the reaction to proceed efficiently at room temperature for alcohols, and at 55-65°C for phenols, often in a shorter time frame compared to using TCA. arkat-usa.orgumich.edu

The reactivity of the substrate is influenced by its electronic and steric properties. Alcohols generally react more readily than phenols due to the higher nucleophilicity of the aliphatic hydroxyl group. arkat-usa.org Phenols containing electron-withdrawing groups, such as -CN or -CHO, may fail to react or give low yields because these groups decrease the nucleophilicity of the phenolic oxygen. tubitak.gov.trarkat-usa.org

The table below summarizes findings from various studies on the synthesis of primary carbamates using this compound under different conditions.

Table 1: Synthesis of Primary Carbamates using this compound

| Entry | Substrate (Alcohol/Phenol) | Acid Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | (-)-Menthol | Trichloroacetic Acid | Room Temp, 12 h | 75 | tubitak.gov.trresearchgate.net |

| 2 | Benzyl alcohol | Trichloroacetic Acid | Room Temp, 12 h | 80 | tubitak.gov.trresearchgate.net |

| 3 | Phenol | Trichloroacetic Acid | 55°C | High Yield | banglajol.info |

| 4 | p-Tolyl alcohol | Trichloroacetic Acid | 55°C | High Yield | banglajol.info |

| 5 | Cyclohexanol | Silica Sulfuric Acid | Room Temp, 0.5 h | 90 | arkat-usa.org |

| 6 | Benzyl Alcohol | Silica Sulfuric Acid | Room Temp, 0.25 h | 95 | arkat-usa.org |

| 7 | Phenol | Silica Sulfuric Acid | 55-65°C, 1 h | 85 | arkat-usa.org |

| 8 | α-Naphthol | Silica Sulfuric Acid | 55-65°C, 1 h | 92 | arkat-usa.orgumich.edu |

| 9 | Benzyl Alcohol | Al(HSO₄)₃ | Room Temp, 10 min | 95 | sharif.edu |

Coordination Chemistry of the Cyanate Anion

Ligand Properties of the Cyanate (B1221674) Ion (OCN⁻)

The cyanate ion is a pseudohalide anion with a linear structure, where the three atoms (oxygen, carbon, and nitrogen) lie in a straight line. Its electronic structure is best described as a resonance hybrid of three canonical forms, with the most significant contributor having a single bond between oxygen and carbon and a triple bond between carbon and nitrogen.

Resonance Structures of the Cyanate Anion:

[O=C=N]⁻

⁻[O–C≡N]

[O≡C–N]²⁻

As a Lewis base, the cyanate ion possesses lone pairs of electrons on both the oxygen and nitrogen atoms, making it an ambidentate ligand. quora.com This dual-binding capability allows it to form complexes with metal ions by donating an electron pair from either the nitrogen atom (forming an isocyanato complex) or the oxygen atom (forming a cyanato complex). The choice of the coordinating atom is influenced by factors such as the nature of the metal ion (hard or soft acid-base properties), the presence of other ligands in the coordination sphere, and the reaction conditions. Infrared (IR) spectroscopy is a crucial tool for distinguishing between these coordination modes, as the C≡N stretching frequency is sensitive to the atom bound to the metal. semanticscholar.org

Metal-Cyanate Complex Formation

The formation of metal-cyanate complexes is a well-established area of coordination chemistry. The cyanate ligand can coordinate to a metal center in several ways, leading to a variety of complex structures.

Coordination Modes (e.g., Nitrogen-bound)

The cyanate ion can adopt various coordination modes in metal complexes:

N-bound (Isocyanato): This is the most common coordination mode, where the nitrogen atom of the cyanate ligand binds to the metal center. This mode is favored by many divalent and transition metals. researchgate.net For instance, in complexes of palladium(II) and platinum(II) of the types [M(NCO)₄]²⁻ and [ML₂(NCO)₂], the cyanate ion is N-bonded. acs.org The infrared spectra of N-bonded cyanate complexes typically show a C-N stretching frequency in a specific region that helps in its identification. semanticscholar.org

O-bound (Cyanato): In this mode, the oxygen atom coordinates to the metal center. This is less common than N-bonding and has been suggested for complexes with metals in higher oxidation states, such as [M(OCN)₆]ⁿ⁻ where M can be Mo(III), Re(IV), and Re(V). researchgate.net The distinction between N- and O-bonding can be observed through differences in their infrared spectra. For example, the rhodium complexes Rh(PPh₃)₃(NCO) (yellow) and Rh(PPh₃)₃(OCN) (orange) are linkage isomers that can be distinguished by their IR spectra. researchgate.net

Bridging: The cyanate ion can also act as a bridging ligand, connecting two metal centers by utilizing both its nitrogen and oxygen atoms. An example of this is found in the compound Ni₂(NCO)₂(en)₂₂, where the cyanate ligand bridges two nickel atoms. In this complex, both the Ni-N-C and Ni-O-C units are bent. researchgate.net

Table 1: Characteristic IR Stretching Frequencies for Cyanate Coordination Modes

| Coordination Mode | Metal Complex Example | ν(C≡N) (cm⁻¹) | Reference |

| N-bound (Isocyanato) | [Mo(N(tBu)Ar)₃(NCO)] | 2225 | rsc.org |

| O-bound (Cyanato) | [M(OCN)₆]ⁿ⁻ (M=Mo(III), Re(IV), Re(V)) | Frequency differs from N-bound | researchgate.net |

| Bridging | Ni₂(NCO)₂(en)₂₂ | Distinct from terminal modes | researchgate.net |

| Ionic | KOCN | ~2165 | semanticscholar.org |

Note: Specific frequencies can vary depending on the metal and other ligands.

Electrochemical Synthesis of Metal Cyanate π-Complexes

Electrochemical methods provide a clean and efficient route for the synthesis of coordination compounds, often under mild conditions. This technique involves the dissolution of a sacrificial metal anode in a solution containing the ligand or its precursor. uni-halle.de

A notable example is the electrochemical synthesis of a copper(I) cyanate π-complex, Cu[C₃H₅NH₂]NCO. This complex was prepared through an alternating current electrochemical synthesis using a methanol (B129727) solution of Cu(BF₄)₂·6H₂O in the presence of solid potassium cyanate and allylamine (B125299). In the resulting complex, the cyanate anion is bound to the copper(I) center through its nitrogen atom. The coordination sphere of the copper is completed by a nitrogen atom from another allylamine molecule and a π-interaction with the C=C bond of a different allylamine ligand, resulting in a trigonal-planar geometry around the copper ion. The formation of the Cu-(C=C) π-bond is confirmed by the elongation of the coordinated C=C bond and a shift in its stretching frequency in the Raman spectrum.

Influence on Electronic Properties and Reactivity of Metal Centers

The coordination of the cyanate ligand to a metal center significantly influences the electronic properties and reactivity of the metal. This influence is often studied in comparison to its isoelectronic and isostructural analogues, cyanide (CN⁻) and thiocyanate (B1210189) (SCN⁻).

The donor ability of the ancillary ligands in a complex affects the electronic properties of the metal center, which can be observed through spectroscopic techniques and electrochemical measurements. For instance, in a series of dinitrosyl iron complexes, the ν(NO) IR stretching frequencies shift to lower values in the order (SCN)₂Fe(NO)₂⁻ > (OCN)₂Fe(NO)₂⁻, reflecting the increasing donor ability of the ancillary ligands. This trend is also consistent with the redox potentials of the complexes. libretexts.org

Computational studies on dinitrosyl iron complexes have shown that the {Fe(NO)₂}⁹ motif prefers N-bound isomers over O- or S-bound isomers. The energy difference between the linkage isomers is smaller for thiocyanate (Fe-NCS vs. Fe-SCN) compared to cyanate (Fe-NCO vs. Fe-OCN), which is attributed to the frontier molecular orbitals of the ligands themselves. libretexts.orgacs.org

The electronic distribution within the cyanate ligand is more even compared to thiocyanate. The electron transfer from the lone pair of the heteroatom (O or S) to the antibonding π-orbital of the C-N bond is a key factor in the delocalization of electron density, and this interaction is energetically more favorable for oxygen than for sulfur. shd-pub.org.rs This difference in electronic structure between cyanate and thiocyanate contributes to their distinct effects on the electronic properties of the metal centers they coordinate to.

Theoretical and Computational Chemistry Studies of Sodium Cyanate

Quantum Chemical Investigations

Quantum chemical methods, particularly those based on quantum mechanics, are employed to calculate the electronic structure and properties of sodium cyanate (B1221674).

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of sodium cyanate and its constituent cyanate ion.

DFT calculations are instrumental in understanding how the cyanate ion interacts with different materials and surfaces. One area of focus has been the adsorption of the cyanate ion on nanotubes, which is relevant for sensing and removal applications.

A theoretical study using DFT calculations investigated single-walled BC2N nanotubes as a potential adsorbent for the cyanate ion. researchgate.net The calculations revealed that the cyanate ion can be effectively adsorbed onto the pristine nanotube without the need for structural modifications like doping or functionalization. researchgate.net The adsorption energy for the most stable configuration was calculated to be a significant -2.54 eV, indicating a strong interaction. researchgate.net The study explored various adsorption sites and orientations, finding that the interaction is consistently strong. researchgate.net The bonding between the cyanate ion and the nanotube surface was determined to be largely ionic in nature. researchgate.net These computational findings highlight the potential of BC2N nanotubes as a promising candidate for the adsorption of toxic cyanate ions from biological or environmental systems. researchgate.net

| Adsorption Site | Orientation | Adsorption Energy (kcal/mol) |

|---|---|---|

| Fourfold | N-down | 103 |

| Bridge | N-down | 99 |

| Atop | N-down | 90 |

| Fourfold | O-down | 87 |

| Bridge | O-down | 84 |

| Atop | O-down | 77 |

DFT calculations, often combined with analytical tools like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM), provide deep insights into the bonding characteristics of the cyanate anion and its ionic bond with sodium.

Theoretical studies at the B3LYP/6-311++G(3df,3pd) level of theory have characterized the electronic structure of the free cyanate anion (OCN⁻). researchgate.net These calculations show the anion has a linear structure with C-O and C-N bond lengths of 1.224 Å and 1.187 Å, respectively. researchgate.net The bonding is best described as a resonance hybrid of the structures [O–C≡N]⁻ and [O=C=N]⁻, with analysis suggesting a higher contribution from the latter structure compared to the analogous thiocyanate (B1210189) anion. researchgate.net

Further computational studies on related molecules reinforce the understanding of the ionic interactions. For instance, an analysis of the isocyanic acid-calcium ion complex (HNCO-Ca+), a model for metal-cyanate interaction, revealed that the bond possesses a high degree of electrostatic character (57%). researchgate.net Significantly, calculations for sodium isocyanate (NaNCO) and this compound (NaOCN) predict exceptionally high electric dipole moments of 11.4 and 13.6 Debyes, respectively, which is indicative of a strong ionic character in the bond between the sodium cation and the cyanate anion. researchgate.net

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the formation and transformation of the cyanate ion. DFT has been used to model complex reaction pathways that are difficult to observe experimentally.

One such study focused on the formation of cyanate through the light-driven splitting of dinitrogen (N₂). nih.govacs.org DFT computations were essential in mapping out the reaction pathway, which involves the cleavage of the strong N-N triple bond within a tungsten pincer complex to form a nitride, followed by the carbonylation of this nitride to produce cyanate. acs.org The calculations successfully identified a key zigzag transition state for the N-N bond-breaking step. acs.org Furthermore, time-dependent DFT (TD-DFT) was utilized to compute the electronic absorption spectra and analyze the excited states, providing a rationale for the photochemical nature of the reaction. acs.org

Density Functional Theory (DFT) Calculations

Adsorption Energy and Interactions (e.g., with Nanotubes)

Molecular Dynamics and Simulation Approaches (Implicit in theoretical studies)

Molecular Dynamics (MD) simulations are a class of computational methods that model the physical movement of atoms and molecules over time. These simulations are valuable for understanding the behavior of this compound in dynamic systems, such as in solution or at interfaces.

MD simulations have been used to investigate the behavior of this compound ion pairs in complex, confined environments like reverse micelles. aip.org These studies explore how the association of the sodium cation and the cyanate anion is affected by the interface between water and an organic liquid, revealing that such interfaces can stabilize the ion pairs compared to their state in bulk water. aip.org

While direct MD simulations on this compound itself are specific, the technique is widely applied to understand the behavior of molecules synthesized using this compound. For example, MD simulations have been performed on sulfonylurea derivatives, which are created in reactions involving this compound. researchgate.netnih.gov These simulations investigate how the resulting molecules interact with biological targets, such as enzymes, providing insights that are crucial for drug design and development. researchgate.net Similarly, MD simulations have been used to study the physical properties and solvent interactions of linamarin, a cyanogenic glucoside related to cyanate toxicity. researchgate.net

Environmental Fate and Degradation Pathways Research

Hydrolytic Degradation in Aqueous Environments

In aqueous systems, sodium cyanate (B1221674) undergoes hydrolysis, a chemical breakdown reaction with water. The rate and extent of this degradation are influenced by factors such as pH and temperature.

NaOCN + 2H₂O → NH₃ + NaHCO₃

In aqueous solutions, isocyanic acid can be considered an intermediate. nih.gov The stability of cyanate is pH-dependent; for instance, studies on the structural analogue potassium cyanate have shown that at 50°C, the hydrolysis rate is approximately 100% at pH 4 and pH 7 after five days, while it is 47% at pH 9 under the same conditions. nih.gov The final products of this hydrolytic degradation are primarily ammonium (B1175870) ions (in equilibrium with ammonia (B1221849), depending on the pH) and bicarbonate ions.

Abiotic Transformation Processes

Beyond hydrolysis, sodium cyanate can be transformed through non-biological, or abiotic, processes, with thermal decomposition being a significant pathway.

Thermal decomposition of this compound involves its breakdown at elevated temperatures. Research indicates that in an inert argon atmosphere, this compound decomposes at temperatures above 782°C. In the presence of air, this decomposition temperature is lower, starting above 627°C. nih.gov

The presence of certain catalysts can significantly lower the temperature required for decomposition. Hematite (B75146) (α-Fe₂O₃), a common iron oxide, has been shown to be an effective catalyst for the decomposition of this compound in oxidizing atmospheres like air or pure oxygen. nih.gov In the presence of hematite at a 1:1 mass ratio with this compound, efficient decomposition occurs at a much lower temperature of 400°C within 30 minutes. nih.gov Increasing the ratio of hematite to this compound and raising the roasting temperature can further enhance the efficiency of this decomposition. nih.gov

When this compound is heated in the presence of hematite in an oxidizing atmosphere (air or oxygen), it decomposes into several products. The primary products are sodium carbonate (Na₂CO₃), carbon dioxide (CO₂), and nitrogen gas (N₂). nih.gov In addition to these major products, small quantities of nitrogen oxides (NOx) are also formed. nih.gov

Below is an interactive data table summarizing the thermal decomposition conditions for this compound.

| Condition | Temperature for Decomposition | Catalytic Agent | Primary Decomposition Products |

| Argon Atmosphere | > 782°C | None | Not specified |

| Air Atmosphere | > 627°C | None | Not specified |

| Air/Oxygen Atmosphere | ≥ 400°C | Hematite (Fe₂O₃) | Sodium carbonate (Na₂CO₃), Carbon dioxide (CO₂), Nitrogen (N₂), Nitrogen oxides (NOx) |

Thermal Decomposition and Catalytic Effects

Hematite-Assisted Decomposition in Oxidizing Atmospheres

Biotic Degradation Mechanisms (Biodegradation)

Microorganisms can play a role in the breakdown of cyanate, a process known as biodegradation. This is a key pathway for the removal of cyanate from contaminated environments.

Several bacterial species have the ability to degrade cyanide and its derivatives. wikipedia.org These microorganisms can utilize cyanide as a source of nitrogen for their growth, breaking it down into less toxic substances. nih.govwikipedia.org The end products of this microbial activity are typically ammonia and carbon dioxide. nih.gov Genera such as Pseudomonas and Bacillus have been identified as effective degraders of cyanide compounds. wikipedia.org The degradation often involves enzymes like cyanase, which catalyzes the conversion of cyanate to ammonia and carbon dioxide. This biological pathway is an important mechanism for the natural attenuation of cyanate in soil and water.

Microbial Uptake and Metabolism

The microbial metabolism of cyanate is a significant pathway for its degradation in the environment. Numerous microorganisms, including bacteria, archaea, fungi, and cyanobacteria, can utilize cyanate as a source of nitrogen and, in some cases, energy. frontiersin.orgnih.gov This ability is crucial for both detoxification and nutrient cycling in various ecosystems. frontiersin.orgoup.com

The primary enzyme responsible for cyanate degradation is cyanase , also referred to as cyanate hydratase or cyanate lyase (EC 4.2.1.104). mdpi.comnih.gov This enzyme catalyzes the bicarbonate-dependent decomposition of cyanate into ammonia (NH₃) and carbon dioxide (CO₂). nih.govnih.govenbio-eng.com The reaction is as follows:

NCO⁻ + HCO₃⁻ + 2H⁺ → 2NH₃ + 2CO₂ nih.gov

The resulting ammonia can then be assimilated by microorganisms to fulfill their nitrogen requirements. nih.gov

Microbial uptake of cyanate from the environment is an active process. In the bacterium Escherichia coli, for instance, a specific transport system involving a cyanate permease, encoded by the cynT gene, facilitates the entry of cyanate into the cell. oup.com The presence of this permease is critical; strains lacking the cyanase enzyme but possessing the permease are highly susceptible to cyanate toxicity. oup.com Similarly, cyanobacteria have been found to utilize an ABC-type transport system for cyanate acquisition. nih.gov

The ability to metabolize cyanate is widespread and has been identified in diverse environments:

Marine Environments: In nitrogen-limited ocean waters, picocyanobacteria like Prochlorococcus and Synechococcus can use cyanate as an alternative nitrogen source, which may significantly impact primary productivity. frontiersin.org Some marine nitrifying bacteria, such as Nitrospira moscoviensis, can directly convert cyanate to ammonium and CO₂, even supplying ammonium to other bacteria that lack cyanase. frontiersin.org The ammonia-oxidizing archaeon Nitrososphaera gargensis can even use cyanate as its sole source of energy and reductant. nih.govresearchgate.net

Terrestrial Environments: Cyanate serves as an active nitrogen and energy source for soil microbes. frontiersin.org The enzyme cyanase has been found in various soil bacteria and fungi, where it plays a role in both nitrogen assimilation and the detoxification of cyanate that may be produced from the oxidation of cyanide in soil. frontiersin.orgenbio-eng.com

Engineered Systems: The detoxifying capability of cyanase is being explored for industrial applications. For example, cyanase from the thermophilic fungus Thermomyces lanuginosus has been shown to be effective in degrading cyanate in industrial wastewater. mdpi.com

Some organisms have developed cyanase-independent pathways for utilizing cyanate. Studies on ascomycete yeasts have revealed that several species can grow using cyanate as a nitrogen source despite lacking detectable cyanase genes, suggesting alternative metabolic routes. nih.gov

Environmental Transport and Distribution Research

The movement and partitioning of this compound in the environment are governed by its physicochemical properties and interactions with environmental matrices like soil and water. regulations.gov As a salt, its transport is largely dictated by the behavior of the cyanate anion (OCN⁻) in aqueous solutions.

Adsorption/Desorption Dynamics

Research specifically detailing the adsorption and desorption of the cyanate ion on soil particles is limited. However, its behavior can be inferred from studies on other anions and related cyanide compounds. Generally, the retardation of cyanide species due to sorption is considered of minor importance in most soils.

The adsorption of anions to soil components is highly dependent on the soil's mineralogy, organic matter content, and pH. Soil components like clay minerals (kaolinite, illite, montmorillonite) and iron oxides (goethite) have variable surface charges that are influenced by pH. scirp.orgresearchgate.net In acidic conditions, the surface charge of these minerals can become positive, enhancing the attraction and adsorption of anions like cyanate. researchgate.net Conversely, in alkaline soils, repulsion between the negatively charged soil surfaces and the anion would likely limit adsorption.

Studies on iron-cyanide complexes, which are also anionic, show that their sorption is influenced by the presence of other anions like sulfate (B86663) and phosphate, which compete for adsorption sites. nih.gov For instance, the adsorption of ferricyanide (B76249) on goethite is strongly dependent on sulfate concentrations. nih.gov It is plausible that the cyanate ion would face similar competition from other anions present in the soil solution. The mobility of cyanate in the soil environment would, therefore, be expected to be relatively high, particularly in neutral to alkaline soils with low anion exchange capacity.

Volatilization Considerations

Direct volatilization of this compound, a crystalline salt, is not a significant environmental transport pathway under normal conditions. industrialchemicals.gov.au However, the chemical transformations it undergoes in the environment can lead to the formation of volatile compounds.

In aqueous environments, the cyanate ion (OCN⁻) undergoes hydrolysis to form ammonia (NH₃) and carbon dioxide (CO₂). europa.eu The rate of hydrolysis is pH-dependent, being faster under acidic conditions. europa.eu While carbon dioxide is a gas, the volatility of ammonia is also pH-dependent. In alkaline conditions (high pH), the equilibrium shifts towards the gaseous ammonia (NH₃) form, which can then volatilize from soil or water into the atmosphere.

It is important to distinguish this compound from sodium cyanide (NaCN). Sodium cyanide reacts readily with moisture or acids to form hydrogen cyanide (HCN), a highly toxic and volatile gas. usda.govepa.wa.gov.aubioline.org.br While cyanate can be formed from the oxidation of cyanide, its own environmental fate regarding volatilization is primarily linked to the hydrolysis product, ammonia, rather than the formation of a volatile cyanate gas. enbio-eng.com Therefore, concerns about volatilization are more directly associated with its degradation products than with the parent compound itself.

Advanced Analytical Methodologies for Sodium Cyanate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the structural and electronic properties of sodium cyanate (B1221674).

Rotational Spectroscopy: The rotational spectrum of sodium cyanide (NaCN), the core component of sodium cyanate, has been extensively studied to determine its spectroscopic parameters. arxiv.orgresearchgate.net Research has extended the frequency and quantum number range of these studies, although challenges in fitting transition frequencies have been noted. arxiv.orgresearchgate.net By employing fewer spectroscopic parameters, researchers have been able to reproduce transition frequencies within experimental uncertainties. arxiv.org These studies have also led to the derivation of modified spectroscopic parameters for the 13C isotopic species of NaCN. arxiv.org Effective structural parameters for sodium cyanide in its ground vibrational state have been determined, showing good agreement with ab initio calculations. researchgate.net For energies below its first vibrational state, NaCN can be considered a rigid bent rotor. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS): SERS has been employed for the online spectroscopic characterization of sodium cyanide. optica.org This technique utilizes nanostructured gold films as highly enhancing substrates to detect cyanide over a wide pH range at concentrations from approximately 2 to 200 ppb. optica.org The intensity of the Raman signal can be enhanced by lowering the pH after the adsorption of cyanide, a phenomenon attributed to changes in the ionization state and conformational changes of the bound molecules. optica.org Further signal enhancement can be achieved by treating the substrate with silver nitrate. optica.org

Spectrophotometry: This technique is used to measure the amount of light absorbed by a solution and can be applied to analyze this compound by measuring the absorption of ultraviolet or visible light. sselectrobright.com A common method involves preparing a series of standard solutions and reacting them with 2-aminobenzoic acid and hydrochloric acid, followed by measuring the absorbance at a specific wavelength, such as 310 nm. sselectrobright.com

Chromatographic Methods

Chromatography is a powerful tool for separating and quantifying this compound and related species from complex mixtures.

Ion Chromatography (IC): IC is a prevalent method for the analysis of this compound in diverse samples like water and soil. sselectrobright.com The technique separates ions based on their charge and size, followed by detection to calculate their concentration. sselectrobright.com IC can be coupled with various detectors, including pulsed amperometric detection (PAD), for the determination of total cyanide in wastewater and drinking water. lcms.cz This combination offers an advantage over traditional methods by eliminating interferences from species like chloride and sulfide. lcms.cz In some applications, a weak eluting buffer, such as sodium borate, is used to achieve wide chromatographic separation of chloride from cyanate. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when combined with fluorescence detection, is a sensitive method for quantifying trace amounts of cyanide. acs.org Due to the lack of a chromophore in cyanide, derivatization is necessary to enable fluorescent detection. acs.org

Liquid Chromatography–Mass Spectrometry (LC-MS-MS) for Biological Matrices

LC-MS-MS has emerged as a highly selective and sensitive technique for quantifying cyanate in biological samples. It is particularly valuable in toxicokinetic studies. researchgate.net An LC-MS-MS method has been developed and validated for the quantification of cyanate in rat plasma, using an isotope-labeled analog as an internal standard. researchgate.net Another method allows for the determination of cyanide in human blood, also utilizing an isotopic internal standard (¹³C¹⁵N) for accurate quantification. oup.comresearchgate.net This approach is noted for its simplicity, speed, and the small sample volume required. oup.comresearchgate.net

The table below summarizes key parameters from a validated LC-MS-MS method for cyanide determination in blood. researchgate.net

| Parameter | Value |

| Linearity Range | 26 to 2600 ng/mL |

| Limit of Detection | 10 ng/mL |

| Sample Volume | 25 µL of whole blood |

| Internal Standard | ¹³C¹⁵N |

| Extraction | Online Solid-Phase Extraction (SPE) |

| Analytical Column | C18 Atlantis |

| Detection Mode | Negative Electrospray Ionization (ESI-) |

Derivatization Strategies for Enhanced Detection

Derivatization is a key strategy to improve the detection of cyanate and cyanide, which often lack strong chromophores or are present at trace levels.

Anthranilic Acid Derivatization: For LC-MS-MS analysis, cyanate can be converted into a product compatible with reverse-phase chromatography through a two-step derivatization reaction with anthranilic acid. researchgate.netresearchgate.net An interesting finding in this method is that the aging of the anthranilic acid reagent solution is a crucial factor in eliminating interference, contrary to previous recommendations of using a fresh solution. researchgate.netresearchgate.net

Naphthalene-2,3-dicarboxaldehyde (NDA) and Taurine Derivatization: A widely used derivatization method for enhancing the fluorescence and mass spectrometric detection of cyanide involves its reaction with NDA and taurine. acs.orgoup.comacs.org This reaction forms a fluorescent 1-cyano-2-substituted benzoisoindole adduct, which can be readily analyzed. acs.org The kinetics of this derivatization are pH-dependent, and optimizing the pH is important to prevent interference from other compounds like cyanoborohydride. acs.org This strategy has been successfully applied to the analysis of cyanide in human blood via LC-MS-MS. oup.com

Electrochemical Approaches

Electrochemical methods offer rapid, cost-effective, and sensitive alternatives for the detection of this compound and its related ions. neptjournal.comelectrochemsci.org

Ion-Selective Electrodes (ISEs): ISEs are a common tool for cyanide detection, providing a direct measurement of ion concentration in a solution. neptjournal.com The calibration of these electrodes is typically performed using a series of standard solutions with known concentrations. neptjournal.com

Voltammetric and Amperometric Methods: Techniques such as cyclic voltammetry and chronoamperometry have been adapted for the determination of cyanide concentration over a wide range. researchgate.net Pulsed Amperometric Detection (PAD), often coupled with ion chromatography, is a sensitive and selective method suitable for the direct determination of cyanide. lcms.czresearchgate.net The use of a silver working electrode is common in the amperometric detection of cyanide. journals.co.za Research has also explored the use of modified glassy carbon electrodes, such as those with silver nanoparticles and multi-walled carbon nanotubes, to enhance the electrochemical detection of cyanide. electrochemsci.org

The following table compares the linear ranges of different electrochemical methods for cyanide determination. researchgate.net

| Electrochemical Method | Linear Detection Range |

| Chronoamperometry | 2 mmol l⁻¹ to 50 mmol l⁻¹ |

| Cyclic Voltammetry | 10 mmol l⁻¹ to 1 mol l⁻¹ |

| Fast Fourier Transform Electrochemical Impedance Spectroscopy (FFT-EIS) | 100 mmol l⁻¹ to 700 mmol l⁻¹ |

Future Research Directions and Emerging Areas

Exploration of New Substrate Scopes in Organic Synthesis

The utility of sodium cyanate (B1221674) as a fundamental C1 building block in organic synthesis continues to expand, with researchers actively exploring its reactivity with a broader range of substrates. A significant area of development is in transition metal-catalyzed cross-coupling reactions, which allow for the efficient formation of carbon-nitrogen (C-N) bonds.

A cornerstone of this research is the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate. acs.org This methodology provides a practical, one-pot synthesis of unsymmetrical ureas, which are crucial structural motifs in many pharmaceuticals and biologically active compounds. acs.orgorganic-chemistry.org The process involves the initial formation of an aryl isocyanate intermediate, which is then trapped by an amine to form the desired urea (B33335). organic-chemistry.orgresearchgate.net Future research is focused on expanding the substrate scope beyond what has already been achieved, which includes a wide array of functional groups and various heterocyclic substrates. morressier.com The goal is to develop even more robust and tolerant catalytic systems that can accommodate highly complex and sensitive molecules, thereby streamlining the synthesis of new drug candidates.

Recent research highlights the versatility of this approach, as summarized in the table below.

| Catalyst System | Substrate Class | Product | Significance |

| Palladium (e.g., Pd/C, Pd2(dba)3) | Aryl/Heteroaryl Chlorides, Triflates | Unsymmetrical Ureas, Carbamates | Access to pharmaceutically relevant scaffolds from readily available starting materials. acs.orgmorressier.comacs.org |

| Ruthenium (e.g., RuCl3·nH2O) | Tertiary Amines | Cyanated Amines | Provides an alternative catalytic system for C-N bond formation with different reactivity profiles. d-nb.info |

| Metal-Free | Aniline (B41778) Derivatives | Benzazole-2-ones | Green chemistry approach using water as a solvent, avoiding metal catalysts for the synthesis of important heterocyclic frameworks. |

Further investigations are exploring the use of different transition metals, such as ruthenium and nickel, to modulate reactivity and selectivity. d-nb.inforsc.orgnih.gov Additionally, metal-free synthesis pathways are being developed as a "green" alternative, for instance, in the reaction of aniline derivatives with this compound in water to produce biologically relevant benzimidazolones and benzothiazolones. The ongoing exploration of new ligands, catalysts, and reaction conditions aims to make these transformations more efficient, cost-effective, and applicable to an even wider array of chemical building blocks.

Development of Novel Chiral Building Blocks via Metal-Catalyzed Reactions

The synthesis of enantiomerically pure compounds is a central goal in modern chemistry, particularly for the development of therapeutics where a specific three-dimensional structure is often required for biological activity. This compound is emerging as a valuable reagent in metal-catalyzed asymmetric reactions for the creation of novel chiral building blocks.

A notable advancement is the rhodium-catalyzed asymmetric ring-opening (ARO) of oxabicyclic alkenes. acs.org In this domino reaction, a rhodium(I) catalyst facilitates the ring opening of the alkene with this compound, which acts as the nucleophile. acs.orgthieme-connect.com The resulting intermediate undergoes an intramolecular cyclization to generate chiral oxazolidinone scaffolds with excellent enantioselectivity. acs.orgbeilstein-journals.orgthieme-connect.de These oxazolidinones are highly valuable precursors for the synthesis of other complex chiral molecules.

Key Research Findings in Chiral Synthesis:

| Metal Catalyst | Reaction Type | Substrates | Chiral Product | Significance |

|---|---|---|---|---|

| Rhodium (I) | Asymmetric Ring-Opening / Cyclization | Oxabicyclic Alkenes, this compound | Oxazolidinones | Creates highly enantiopure heterocyclic scaffolds from simple starting materials. acs.orgthieme-connect.de |

| Copper | Atroposelective Ring-Opening | Cyclic Diaryliodoniums, this compound, Phenols | Axially Chiral Carbamates | Produces carbamates with axial chirality, a structural feature of interest in drug discovery and catalyst design. researchgate.netresearchgate.net |

Another innovative strategy involves a copper-catalyzed atroposelective three-component reaction. researchgate.netscispace.com This method couples cyclic diaryliodonium salts, this compound, and phenols to afford axially chiral carbamates. researchgate.netresearchgate.net Axial chirality, which arises from restricted rotation around a single bond, is an important feature in many modern ligands and drug molecules. The dual role of the phenol (B47542), which both traps the isocyanate intermediate and activates the copper catalyst, is a key insight from this work. researchgate.net

Future research in this area will likely focus on designing new chiral ligands and catalytic systems to expand the scope of these reactions to other classes of substrates. The goal is to develop a broader toolbox of asymmetric transformations using this compound, enabling the efficient and selective synthesis of a wide variety of chiral building blocks for applications in medicine and materials science.

Optimization of Environmental Remediation Strategies

While this compound is less acutely toxic than its precursor, sodium cyanide, it is still a contaminant of concern in industrial effluents, particularly from mining and chemical manufacturing. researchgate.net Consequently, research is actively focused on optimizing strategies for its removal and decomposition.

A promising thermal treatment strategy involves the use of hematite (B75146) (α-Fe₂O₃) as a catalyst. nih.gov Studies have demonstrated that in the presence of hematite, this compound can be efficiently decomposed into benign products like sodium carbonate (Na₂CO₃), carbon dioxide (CO₂), and nitrogen gas (N₂) at temperatures as low as 400 °C. researchgate.netnih.gov This is a significant improvement over uncatalyzed thermal decomposition, which requires much higher temperatures (above 600 °C). researchgate.net Optimization efforts are focused on determining the ideal parameters, such as the mass ratio of hematite to cyanate and roasting time, to ensure complete and efficient decomposition. researchgate.netnih.gov

Comparison of Cyanate Decomposition Methods:

| Method | Key Agent/Process | Mechanism | Advantages | Research Focus |

|---|---|---|---|---|

| Catalytic Thermal Decomposition | Hematite (α-Fe₂O₃) | Catalyzes decomposition at lower temperatures. | Energy efficient; converts cyanate to benign products (Na₂CO₃, CO₂, N₂). researchgate.netnih.gov | Optimizing temperature, catalyst loading, and residence time. researchgate.net |

| Bioremediation | Cyanotrophic Microorganisms (e.g., Pseudomonas) | Enzymatic degradation via hydrolytic or oxidative pathways. d-nb.infonih.gov | Eco-friendly; low operational cost; can handle complex waste streams. scielo.sa.cr2ie-edu.org | Identifying robust microbial strains, optimizing growth conditions, and exploring synthetic biology approaches. nih.govmdpi.com |

In the realm of biotechnology, bioremediation presents an eco-friendly and cost-effective alternative. 2ie-edu.org Many microorganisms, particularly bacteria like Pseudomonas pseudoalcaligenes, can utilize cyanate and its precursors as a source of nitrogen for growth. d-nb.infonih.gov These organisms employ enzymatic pathways, such as hydrolysis, to break down cyanate into ammonia (B1221849) and carbon dioxide. d-nb.info Future research is centered on optimizing these biological processes. This includes identifying and engineering more robust microbial strains that can tolerate the high-salinity and heavy-metal-laden conditions often found in industrial wastewater. nih.gov Advanced techniques such as developing lyophilized (freeze-dried) microbial consortia for easy storage and application, and exploring hybrid systems like electro-bioremediation to enhance efficiency, are at the forefront of this field. scielo.sa.crmdpi.com

Advanced Studies on Cyanate as a Physiological Research Tool

This compound's ability to cause protein carbamylation—the covalent modification of protein amino groups—has made it an invaluable tool for physiological and biomedical research. This chemical property allows scientists to mimic certain pathological conditions and investigate the molecular mechanisms of disease.

Historically, cyanate was investigated as a treatment for sickle cell disease because its carbamylation of hemoglobin increases oxygen affinity. pnas.org While not pursued clinically due to toxicity, this property established cyanate as a powerful pharmacological tool for studying oxygen transport, especially in the context of high-altitude physiology.

Current advanced studies leverage this mechanism to explore a range of diseases:

Cardiovascular Disease: Researchers use cyanate to generate carbamylated low-density lipoprotein (cLDL). Studies on cLDL have shown it can induce endothelial dysfunction and is implicated in the pathogenesis of atherosclerosis. nih.govspandidos-publications.com By studying the effects of cLDL on vascular cells, scientists can unravel the molecular pathways linking protein carbamylation to cardiovascular events, particularly in conditions like chronic kidney disease where urea, and thus cyanate, levels are high. nih.govmdpi.com

Neurodegeneration: The brain is highly susceptible to damage from protein modification. Studies involving the administration of this compound to animal models have shown that the resulting carbamylation of brain proteins can lead to impaired learning and memory. This makes cyanate a useful tool for creating biochemical models of neurodegeneration and for studying how irreversible protein modifications, such as those on the Tau protein, contribute to the progression of diseases like dementia.